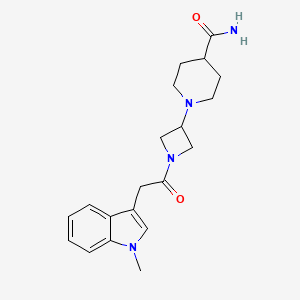
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.
Result of Action
A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions . Indole derivatives, including 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide, are known to bind with high affinity to multiple receptors . This makes them useful in the development of new biologically active compounds .
Cellular Effects
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, indicating their potential role in cellular antiviral responses .
Molecular Mechanism
The molecular mechanism of action of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have been found to inhibit tubulin polymerization, suggesting a potential mechanism of action for this compound .
Preparation Methods
The synthesis of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
1-methyl-1H-indole-3-carboxamide: Known for its anticancer and antimicrobial activities.
1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals and known for its biological activities.
1-(1H-indol-3-yl)propan-2-one:
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of the azetidine and piperidine rings, which may confer additional biological activities and enhance its binding affinity to molecular targets .
Properties
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKPUYIJZTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperidine-4-carboxamide](/img/structure/B2580502.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2580514.png)



![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2580523.png)

